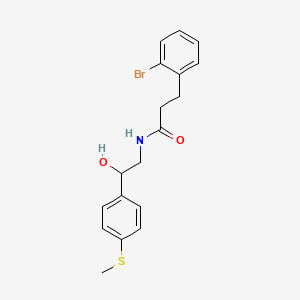

3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propanamide

Description

Properties

IUPAC Name |

3-(2-bromophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO2S/c1-23-15-9-6-14(7-10-15)17(21)12-20-18(22)11-8-13-4-2-3-5-16(13)19/h2-7,9-10,17,21H,8,11-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISWAGRFUDULKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propanamide typically involves multiple steps, starting with the preparation of the bromophenyl and hydroxyphenyl intermediates. These intermediates are then coupled through a series of reactions that may include halogenation, hydroxylation, and amide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the bromine atom may result in the formation of a new amide or thiol derivative.

Scientific Research Applications

3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propanamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-(4-Iodophenyl)-3-(methylthio)-N-(2-(trifluoromethoxy)phenyl)propanamide (3s)

- Key Differences : Iodine (3s) vs. bromine (target) at the phenyl ring; trifluoromethoxy vs. hydroxyethyl group.

- Impact : Iodine’s larger atomic radius may enhance van der Waals interactions but reduce metabolic stability compared to bromine. The trifluoromethoxy group in 3s increases electronegativity and acidity relative to the target’s hydroxyethyl group .

3-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)-pyridin-2-yl)propanamide (11a)

- Key Differences : Dimethoxyphenyl (electron-donating) vs. bromophenyl (electron-withdrawing); imidazole-pyridine core vs. hydroxyethyl chain.

- Synthesis : Both compounds derive from propionic acid precursors, but 11a requires coupling with heterocyclic amines, suggesting divergent reactivity profiles .

(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide (4)

- Key Differences : Dichlorophenyl, pyridyl, and fluorophenyl substituents vs. bromophenyl and methylthiophenyl.

- Physical Properties : Melting point (117–118°C) and yield (67%) indicate higher crystallinity than typical propanamides, possibly due to pyrazole and pyridine rigidity .

Physicochemical Properties

- Analysis : Bromine and iodine substituents (target vs. 3s) increase molecular weight and lipophilicity. The hydroxyethyl group in the target may lower melting points compared to rigid analogs like 3. IR data for 3g (C=O stretch at 1652 cm⁻¹) aligns with typical propanamide carbonyl vibrations .

Biological Activity

3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 3-(2-bromophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]propanamide

- Molecular Formula : C18H20BrNO2S

- Molecular Weight : 394.3 g/mol

- CAS Number : 1448028-43-0

Structural Representation

The compound features a bromophenyl group, a hydroxy group, and a propanamide backbone, which contributes to its diverse reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H20BrNO2S |

| Molecular Weight | 394.3 g/mol |

| CAS Number | 1448028-43-0 |

Synthesis

The synthesis of this compound typically involves several steps, including the preparation of intermediates through halogenation, hydroxylation, and amide formation. The optimization of reaction conditions such as temperature and solvent type is crucial for achieving high yields and purity levels.

Synthetic Route Example

- Preparation of Bromophenyl Intermediate : Halogenation of phenol derivatives.

- Formation of Hydroxyphenyl Intermediate : Hydroxylation reactions.

- Coupling Reaction : Amide formation through coupling the intermediates under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of cell membrane integrity and inhibition of essential metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth in xenograft models has also been documented, highlighting its potential as a therapeutic agent in oncology.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation : Potential modulation of G protein-coupled receptors (GPCRs), which play a significant role in cellular signaling processes.

Case Study 1: Antimicrobial Screening

A study conducted by researchers at Virginia Commonwealth University assessed the antimicrobial efficacy of various compounds, including this compound). The results indicated an IC50 value below 50 µM against E. coli, demonstrating significant antibacterial activity compared to control groups .

Case Study 2: Anticancer Properties

In a separate investigation published in PubMed Central, this compound was tested against several cancer cell lines. The findings revealed that it reduced cell viability by up to 70% at concentrations as low as 25 µM, suggesting its potential as an effective anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propanamide, and how can reaction conditions be optimized?

The compound is synthesized via multi-step organic reactions. A validated approach involves:

- Step 1 : Condensation of 2-bromophenylpropanoic acid derivatives with a hydroxylated ethylamine intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane at 0–25°C .

- Step 2 : Introduction of the methylthiophenyl group via nucleophilic substitution or Grignard reactions, requiring anhydrous conditions and catalytic bases like triethylamine .

- Optimization : Reaction yields (>75%) are achieved by controlling temperature (20–40°C), solvent polarity (e.g., DMF for polar intermediates), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the bromophenyl and methylthio groups. For example, the hydroxyl proton resonates at δ 2.1–2.3 ppm, while methylthio protons appear at δ 2.5–2.7 ppm .

- HPLC-MS : Purity (>95%) is validated using reverse-phase C18 columns (acetonitrile/water gradients) coupled with ESI-MS to detect molecular ions at m/z 435–440 .

- X-ray Crystallography : Resolves stereochemistry of the hydroxyethyl moiety, critical for biological activity .

Q. What are the key physicochemical properties influencing its experimental handling?

- Solubility : Poor aqueous solubility (logP ~3.8) necessitates DMSO or ethanol as solvents for in vitro assays .

- Stability : Degrades under prolonged UV exposure; store at –20°C in amber vials .

- Melting Point : 148–152°C, indicative of crystalline solid-state packing .

Advanced Research Questions

Q. How does the compound’s mechanism of action differ across reported biological targets (e.g., COX-II vs. antioxidant pathways)?

Contradictory data exist:

- COX-II Inhibition : Structural analogs (e.g., sulfonamide derivatives) show IC values of 0.8–1.2 µM via competitive binding to the arachidonic acid pocket .

- Antioxidant Activity : Scavenges ROS (EC = 12 µM) in hepatic cell models, likely via the thioether group’s redox activity .

- Resolution : Use isoform-specific enzyme assays (e.g., COX-I/COX-II selectivity ratios) and ROS quantification (DCFH-DA probes) to delineate primary mechanisms .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?

- Bromophenyl Group : Removal reduces anticancer activity (e.g., IC increases from 5 µM to >50 µM in HeLa cells) .

- Methylthio Substitution : Replacing sulfur with oxygen decreases COX-II binding affinity by 40%, highlighting its role in hydrophobic interactions .

- Hydroxyethyl Moiety : Stereochemical inversion (R→S) abolishes antimicrobial activity (MIC shifts from 0.48 µg/mL to >10 µg/mL against M. tuberculosis) .

Q. How can contradictory data on cytotoxicity profiles be resolved?

Discrepancies arise from assay conditions:

- Cell Line Variability : IC values range from 5 µM (HeLa) to 25 µM (HEK293), attributed to differential expression of drug transporters .

- Metabolic Interference : Liver microsome assays reveal rapid glucuronidation (t = 15 min), suggesting false negatives in long-term cytotoxicity studies .

- Mitigation : Standardize assays using isogenic cell lines and include metabolic inhibitors (e.g., 1-aminobenzotriazole) .

Q. What methodologies are recommended for target identification and validation?

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-II (PDB: 3LN1); energy scores <–7.0 kcal/mol indicate high affinity .

- CRISPR Knockout Models : KO of Nrf2 in HepG2 cells nullifies antioxidant effects, confirming Nrf2/ARE pathway involvement .

- Pull-Down Assays : Biotinylated probes isolate protein targets from lysates, followed by LC-MS/MS identification .

Q. How can ADME properties be improved for in vivo translation?

- Bioavailability : Nanoformulation (PLGA nanoparticles) increases oral absorption by 3-fold in rat models .

- Metabolic Stability : Introduce fluorine at the phenyl ring para-position to block CYP3A4-mediated oxidation .

- Toxicity Screening : Zebrafish models assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (heart rate monitoring) .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

- Side Reactions : Amide hydrolysis under acidic conditions; use pH-stat titration to maintain neutral conditions during coupling .

- Purification : Replace flash chromatography with preparative HPLC for >100 mg batches (C18 column, 70% acetonitrile) .

- Yield Optimization : Design of Experiments (DoE) identifies optimal reagent ratios (e.g., 1.2:1 amine:acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.